2-(4-Amino-3-nitrophenyl)acetonitrile

Catalog No.
S689388
CAS No.
79545-11-2
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Amino-3-nitrophenyl)acetonitrile

CAS Number

79545-11-2

Product Name

2-(4-Amino-3-nitrophenyl)acetonitrile

IUPAC Name

2-(4-amino-3-nitrophenyl)acetonitrile

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3,10H2

InChI Key

GGNLMWPHWILCLH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])N

Canonical SMILES

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])N

Organic Synthesis

Summary of Application: “2-(4-Amino-3-nitrophenyl)acetonitrile” is used in the synthesis of a variety of important compounds . Its widespread use has led to the development of new methods for the synthesis of these compounds .

Methods of Application: In one method, benzylcyanide and 4-nitrobenzylcyanide are condensed with triethyl orthoformate and piperidine or morpholine to yield 2-aryl-2-piperidinyl or 2-morpholinylacrylonitriles . These are then coupled with aromatic diazonium salts to yield the 2-arylhydrazno-2-arylethane nitriles .

Results or Outcomes: The 2-arylhydrazno-2-arylethane nitriles are then converted into 4-aminopyrazoles using the Thorpe-Ziegler cyclization . This method provides a route to 4-aminopyrazoles that avoids the use of hazardous acid waste .

Pharmaceutical Industry

Methods of Application: Ethyl 3-butyl-4-aminopyrazole-5-carboxylate, a key intermediate in the synthesis of Viagra, can be synthesized using "2-(4-Amino-3-nitrophenyl)acetonitrile" .

Results or Outcomes: The synthesis of Viagra using this method is likely to be more efficient and less wasteful than traditional methods .

Electrochemical Conversions

Summary of Application: “2-(4-Amino-3-nitrophenyl)acetonitrile” is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .

Methods of Application: The bond dissociation energy D (H-CH 2 CN) equals 4.03 ± 0.09 eV, and D (CH 3 -CN) equals 5.36 ± 0.03 eV . The methyl proton of acetonitrile is faintly acidic with p K a = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H 3 C-CN bond or H-CH 2 CN in CH 3 CN generates • CN or • CH 2 CN radicals .

Results or Outcomes: Due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Catalytic Reduction of Nitrophenols

Summary of Application: “2-(4-Amino-3-nitrophenyl)acetonitrile” can be used in the catalytic reduction of nitrophenols . This reaction is considered a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

Methods of Application: Chen et al. prepared active Fe 3 O 4 @GO catalyst through a facile co-precipitation method and used it for the reduction of 4-NP, 2-NP, 3-NP, 4-nitrotoluene (4-NT) and 2-chloro-6-nitrotoluene (2-CNT) in the presence of N 2 H 4 as a reductant .

Results or Outcomes: The catalytic reduction of nitrophenols by various types of nanostructured materials has been discussed . This literature-based discussion on nitrophenols reduction by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .

2-(4-Amino-3-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8_8H7_7N3_3O2_2. It features a phenyl ring substituted with both an amino group and a nitro group, along with an acetonitrile moiety. This compound is characterized by its unique functional groups, which impart distinct chemical properties and reactivity, making it valuable in various synthetic applications and research studies.

There is no known mechanism of action for this specific compound in biological systems.

  • Aromatic nitro compounds can be explosive under certain conditions. Handle with care.
  • Amino groups can be irritants. Wear appropriate personal protective equipment when handling [].
  • Organic nitriles can be toxic if inhaled or ingested. Follow standard laboratory safety procedures [].

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
  • Oxidation: Although less common due to the presence of the nitro group, oxidation reactions can occur using strong oxidizing agents like potassium permanganate.

The major products from these reactions include derivatives such as 2-(4-Amino-3-aminophenyl)acetonitrile from reduction and various substituted derivatives from nucleophilic substitution.

Research into the biological activity of 2-(4-Amino-3-nitrophenyl)acetonitrile has revealed potential interactions with biomolecules. The compound may affect enzyme activity or receptor interactions, leading to various biochemical effects. Its unique structural features, particularly the presence of both amino and nitro groups, contribute to its reactivity and biological significance.

The synthesis of 2-(4-Amino-3-nitrophenyl)acetonitrile typically involves multiple steps:

  • Nitration: A precursor compound, often benzyl cyanide, is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 4-nitrobenzyl cyanide.
  • Reduction: The resulting intermediate is then subjected to reduction conditions that introduce the amino group.

Industrial production methods may optimize these synthetic routes for large-scale production, employing continuous flow reactors and efficient catalysts to enhance yield and purity.

2-(4-Amino-3-nitrophenyl)acetonitrile has diverse applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
  • Medicine: There is ongoing exploration into its use in pharmaceutical development.
  • Industry: It finds utility in producing dyes, pigments, and other industrial chemicals.

The interaction studies of 2-(4-Amino-3-nitrophenyl)acetonitrile focus on its biochemical effects within biological systems. The compound's nitro and amino groups are critical for its reactivity, influencing how it interacts with enzymes or receptors. These interactions may lead to significant biochemical pathways being affected, highlighting the importance of this compound in medicinal chemistry.

Several compounds share structural similarities with 2-(4-Amino-3-nitrophenyl)acetonitrile, each differing slightly in their functional groups or positioning:

  • 4-Amino-3-nitrobenzonitrile: This compound has a similar structure but lacks the acetonitrile group.
  • 2-Amino-4-nitrophenylacetonitrile: This variant features different positioning of the amino and nitro groups.

Uniqueness

The uniqueness of 2-(4-Amino-3-nitrophenyl)acetonitrile lies in the specific arrangement of its functional groups, which imparts distinct chemical properties that are not present in its similar counterparts. This specificity enhances its value for particular synthetic applications and research endeavors.

XLogP3

1.3

Wikipedia

(4-Amino-3-nitrophenyl)acetonitrile

Dates

Modify: 2023-08-15

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